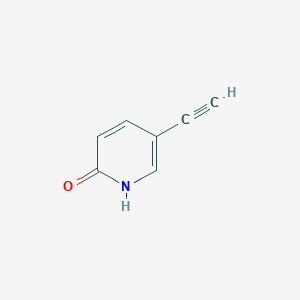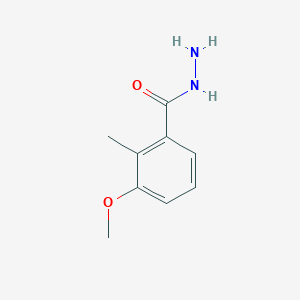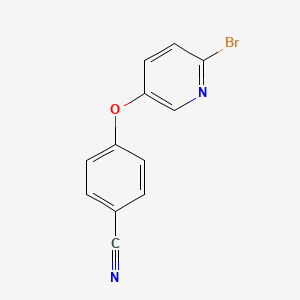![molecular formula C15H15NO3 B1451680 2-[4-(丙-2-基)苯氧基]吡啶-4-羧酸 CAS No. 1019403-63-4](/img/structure/B1451680.png)
2-[4-(丙-2-基)苯氧基]吡啶-4-羧酸
描述
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid, also known as 2PPPCA, is a synthetic organic compound with a wide range of applications in scientific research. It is a white crystalline solid that is insoluble in water and has a molecular weight of 252.31 g/mol. This compound has been used in various fields of research, including chemistry, biochemistry, and pharmacology. It has been used in the synthesis of other compounds, as a reagent in chemical reactions, and as a drug in pharmacological studies.
科学研究应用
金属有机框架(MOF)
由不对称三羧酸配体构建的金属有机框架(MOF)已经合成,证明了含羧酸的化合物与金属离子形成复杂结构的潜力。这些框架在催化、储气和分离技术中具有应用 (Wang 等人,2020).
抗菌活性
吡啶羧酸衍生物已被表征并研究了其对革兰氏阳性和革兰氏阴性细菌的抗菌活性。这些研究突出了吡啶羧酸衍生物在开发新型抗菌剂中的潜力 (Tamer 等人,2018).
生物活性物质
对膦酸和次膦酸的含吡啶衍生物的研究(由于它们作为络合剂和生物活性物质的有效性而特别受到关注)强调了吡啶羧酸衍生物在医药和生物学中的重要作用 (Prishchenko 等人,2008).
药物开发
使用重组酶合成 β-羟基-α-氨基酸的研究表明了吡啶羧酸衍生物在开发新药中的重要性。这些化合物作为药物开发中活性药物成分 (API) 合成中的关键中间体 (Goldberg 等人,2015).
缓蚀
吡啶羧酸衍生物已被评估其在酸性介质中对低碳钢的缓蚀性能。此类研究揭示了这些化合物在保护金属免受腐蚀方面的潜力,这对于延长工业应用中金属结构和部件的寿命至关重要 (Murmu 等人,2019).
生化分析
Biochemical Properties
2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of specific genes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects various cellular processes. The compound’s ability to interact with enzymes and other proteins is crucial for its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Transport and Distribution
The transport and distribution of 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments. These interactions are important for the compound’s biochemical activity and effects on cellular function.
Subcellular Localization
The subcellular localization of 2-[4-(Propan-2-yl)phenoxy]pyridine-4-carboxylic acid is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps in elucidating its role in various biochemical processes .
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10(2)11-3-5-13(6-4-11)19-14-9-12(15(17)18)7-8-16-14/h3-10H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMHCPFSEQOLIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1451597.png)
![N-[3-(difluoromethoxy)phenyl]guanidine](/img/structure/B1451599.png)


![3-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]propanoic acid](/img/structure/B1451604.png)
![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)
![[1-(2,4-Dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451606.png)


![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)



